molecular formula C23H16Cl2O3 B3041213 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one CAS No. 263364-80-3

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one

Cat. No. B3041213
CAS RN: 263364-80-3
M. Wt: 411.3 g/mol
InChI Key: NQDPZHKNCZFETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone derivative and has gained attention due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways. It can inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival. It can also activate the Nrf2-ARE signaling pathway, which plays a role in antioxidant defense. Additionally, it can modulate the activity of various enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one can modulate various biochemical and physiological processes. It can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, an enzyme that produces prostaglandins involved in inflammation. It can also increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. Furthermore, it can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one in lab experiments include its potential therapeutic properties, its ability to modulate various signaling pathways, and its relatively low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability, and its limited stability under certain conditions.

Future Directions

There are several future directions for research on 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one. These include:
1. Further studies on its mechanism of action and its ability to modulate various signaling pathways.
2. Studies on its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
3. Development of novel synthesis methods to improve the yield and purity of the product.
4. Studies on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Investigation of its potential side effects and toxicity in animal models.
6. Studies on its ability to cross the blood-brain barrier and its potential use in treating neurological disorders.
7. Development of novel formulations to improve its solubility and bioavailability.
In conclusion, 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one is a synthetic compound with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O3/c1-13-11-20-18(12-19(13)25)21(14-3-7-16(24)8-4-14)22(23(26)28-20)15-5-9-17(27-2)10-6-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPZHKNCZFETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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